Tecalcet is classified under the broader category of calcimimetics, which are compounds that modulate the activity of calcium-sensing receptors. It was developed as a more effective alternative to its predecessor, cinacalcet hydrochloride, addressing issues related to pharmacokinetics and metabolic stability.
The synthesis of tecalcet involves several intricate steps, typically starting from accessible precursors. One primary method includes:
Tecalcet's molecular structure can be represented as follows:
Tecalcet undergoes various chemical reactions during its synthesis and potential applications:
The mechanism through which tecalcet exerts its effects involves:
Tecalcet has several scientific applications:
Tecalcet (developmental code NPS R-568) is a phenylalkylamine-derived compound classified as a type-II calcimimetic. Unlike type-I calcimimetics (e.g., extracellular calcium ions), which are orthosteric agonists of the Calcium-Sensing Receptor (CaSR), Tecalcet acts as a positive allosteric modulator (PAM). It binds to a distinct transmembrane site on the CaSR, enhancing the receptor's sensitivity to extracellular calcium (Ca²⁺ₑ) without directly activating it [2] [9]. This pharmacological profile enables Tecalcet to potentiate CaSR signaling even under conditions of hypocalcemia, making it a critical tool for studying CaSR-dependent pathways. Its chemical structure, (R)-α-methyl-N-(3-[2-chlorophenyl]propyl)-1-naphthalenemethanamine, confers stereoselective activity, with the R-enantiomer exhibiting significantly higher potency than the S-form [5] [9].
The discovery of Tecalcet originated from systematic screening of phenylalkylamine derivatives in the early 1990s. Researchers at NPS Pharmaceuticals sought compounds that could mimic calcium's effects on parathyroid cells. Initial studies identified fendiline, a calcium channel blocker, as a weak CaSR activator. Structural optimization yielded NPS R-467 and subsequently NPS R-568 (Tecalcet), which demonstrated superior in vitro and in vivo efficacy [2] [6]. This development marked a paradigm shift in mineral metabolism therapeutics, providing the first proof-of-concept that small molecules could allosterically modulate CaSR. However, Tecalcet's clinical utility was limited by low oral bioavailability (<5%) and CYP2D6-dependent metabolism, leading to variable exposure. These shortcomings drove the development of second-generation calcimimetics like cinacalcet, which retained the phenylalkylamine core but exhibited improved pharmacokinetics [2] [6].
Table 1: Evolution of Phenylalkylamine Calcimimetics
Compound | Key Features | Research/Clinical Impact |
---|---|---|
Fendiline | Weak CaSR activation; calcium channel blocking | Proof-of-concept for phenylalkylamine scaffold |
NPS R-568 (Tecalcet) | First potent type-II calcimimetic; oral bioavailability <5% | Validated CaSR as druggable target in vivo |
Cinacalcet | Optimized bioavailability; CYP3A4 metabolism | First FDA-approved calcimimetic (2004) |
Evocalcet | Reduced GI side effects; tissue-selective action | Approved in Japan (2018) |
Tecalcet’s primary research value lies in its ability to elucidate CaSR signaling dynamics. The CaSR, a Class C G protein-coupled receptor (GPCR), regulates systemic calcium homeostasis by modulating parathyroid hormone (PTH) secretion, renal calcium excretion, and bone turnover. Tecalcet binds within the CaSR's transmembrane domain (TMD), specifically in a pocket formed by helices 3, 5, 6, and 7. This binding stabilizes an active receptor conformation, increasing sensitivity to Ca²⁺ₑ by 3- to 7-fold [3] [6]. Cryo-EM studies reveal that Tecalcet’s binding site overlaps partially with endogenous cations but extends deeper into the TMD core, explaining its allosteric enhancement [2].
Mechanistically, Tecalcet promotes Gq/11-protein coupling, activating phospholipase Cβ (PLCβ) and generating inositol trisphosphate (IP₃) and diacylglycerol (DAG). This cascade elevates intracellular calcium (Ca²⁺ᵢ) and inhibits adenylate cyclase, reducing cAMP production. Consequently, Tecalcet suppresses PTH secretion within minutes of administration. In rodent models, Tecalcet (1–10 mg/kg orally) reduced plasma PTH by >70% within 30 minutes, with an ED₅₀ of 1.1 ± 0.7 mg/kg [5]. Notably, Tecalcet also modulates CaSR expression: Chronic administration upregulated CaSR protein in parathyroid glands of uremic rats and hemodialysis patients, counteracting the receptor downregulation seen in hyperparathyroidism [7].
Table 2: Molecular and Pharmacological Profile of Tecalcet
Property | Specification | Biological Significance |
---|---|---|
CAS Number | 148717-54-8 (free base); 177172-49-5 (HCl salt) | Unique identifier for research materials |
Molecular Formula | C₁₈H₂₂ClNO (free base) | Phenylalkylamine scaffold with chiral center |
Molecular Weight | 303.83 g/mol (free base); 340.29 g/mol (HCl) | Impacts membrane permeability and bioavailability |
Solubility | 34 mg/mL in DMSO or ethanol | Compatibility with in vitro assays |
CaSR Potentiation EC₅₀ | ~100 nM in cell-based assays | High potency for experimental modulation |
Target Selectivity | No activity at L-type Ca²⁺ channels | Specific probe for CaSR-dependent signaling |
CAS No.: 712349-95-6
CAS No.: 112484-85-2
CAS No.: 10606-14-1